6beta-hydroxy mometasone furoate chemical structure and physical properties
6beta-hydroxy mometasone furoate chemical structure and physical properties
Prepared by: Gemini, Senior Application Scientist
Introduction and Significance
Mometasone furoate is a potent synthetic corticosteroid widely utilized for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties in treating dermatological conditions, allergic rhinitis, and asthma.[1][2][3] Upon systemic absorption, mometasone furoate undergoes extensive metabolism, primarily in the liver.[4][5][6] The principal product of this metabolic process is 6β-hydroxy mometasone furoate.[4][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed overview of the chemical structure, physicochemical properties, metabolic formation, and analytical methodologies pertinent to 6β-hydroxy mometasone furoate. Understanding the characteristics of this major metabolite is critical for accurately evaluating the pharmacokinetics, safety profile, and overall therapeutic index of the parent drug, mometasone furoate.[8]
Chemical Identity and Structure
6β-hydroxy mometasone furoate is a hydroxylated derivative of mometasone furoate. The introduction of a hydroxyl group at the 6β position significantly alters the molecule's polarity and subsequent biological activity.
-
IUPAC Name : (6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-Chloro-17-(2-chloroacetyl)-6,11-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate[1]
-
Synonyms : 6-beta-Hydroxy Mometasone Furoate, (6β,11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-6,11-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione[9][10]
Caption: Hepatic metabolism of Mometasone Furoate via the CYP3A4 pathway.
Analytical Methodologies
The quantification of 6β-hydroxy mometasone furoate, often in conjunction with the parent drug, is essential for pharmacokinetic and drug metabolism studies. Due to the low systemic bioavailability of inhaled mometasone furoate, highly sensitive analytical methods are required to detect and quantify the resulting low concentrations of its metabolite in biological matrices like plasma. [6][8][14]High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: Quantification in Human Plasma via LC-MS/MS
This protocol outlines a self-validating system for the robust quantification of 6β-hydroxy mometasone furoate. The use of a stable isotope-labeled internal standard is critical for ensuring accuracy and precision by correcting for matrix effects and variations in extraction recovery and instrument response.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Rationale: SPE is chosen to effectively remove plasma proteins and phospholipids that can interfere with the analysis and to concentrate the analyte, thereby increasing sensitivity.
-
Steps:
-
Thaw 300 µL of human plasma samples, calibration standards, and quality control samples. [14] 2. Add an internal standard (e.g., a stable isotope-labeled version of 6β-hydroxy mometasone furoate) to all samples except for the blank matrix.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase polymer) with methanol followed by water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
2. Chromatographic Separation (UPLC/HPLC)
-
Rationale: A reversed-phase C18 or similar column is used to separate the analyte from other endogenous components based on hydrophobicity. A gradient elution ensures efficient separation and sharp peak shapes.
-
Parameters:
-
Column: ACQUITY UPLC BEH Shield RP18, 2.1 x 75 mm, 1.7 µm [15] * Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid [15] * Flow Rate: 0.5 mL/min
-
Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B).
-
Column Temperature: 40 °C
-
3. Mass Spectrometric Detection (Tandem MS)
-
Rationale: MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. It involves selecting the precursor ion of the analyte, fragmenting it, and then monitoring a specific product ion.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both 6β-hydroxy mometasone furoate and its internal standard.
-
Instrumentation: A highly sensitive tandem mass spectrometer, such as a SCIEX 7500 system, is recommended to achieve sub-pg/mL detection limits. [14]
-
Sources
- 1. veeprho.com [veeprho.com]
- 2. lcms.cz [lcms.cz]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. Mometasone furoate degradation and metabolism in human biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of mometasone furoate and biological activity of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability and metabolism of mometasone furoate following administration by metered-dose and dry-powder inhalers in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scite.ai [scite.ai]
- 9. 6-β-Hydroxy Mometasone Furoate | LGC Standards [lgcstandards.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. 6β-Hydroxy Mometasone Furoate | CAS#:132160-74-8 | Chemsrc [chemsrc.com]
- 12. sriramchem.com [sriramchem.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. sciex.com [sciex.com]
- 15. waters.com [waters.com]
